molecular formula C12H9ClF3N3O B2423511 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol CAS No. 672949-17-6

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol

Cat. No.: B2423511
CAS No.: 672949-17-6
M. Wt: 303.67
InChI Key: KHGDDQAESHHTJU-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is a chemical compound that features a trifluoromethyl group, a pyridinyl ring, and a pyridazinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as transition metal-based catalysts, and high temperatures (e.g., >300°C) to achieve the desired transformations .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol is unique due to its combination of a pyridinyl ring and a pyridazinol moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dimethyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c1-5-6(2)18-19-11(20)9(5)10-8(13)3-7(4-17-10)12(14,15)16/h3-4H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGDDQAESHHTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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